molecular formula C22H23NO7 B1245261 Synerazol

Synerazol

Cat. No.: B1245261
M. Wt: 413.4 g/mol
InChI Key: UCUHTBUWKCQZNJ-WZNGDJORSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synerazol is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Asymmetric Total Synthesis and Stereochemistry

The asymmetric total synthesis of Synerazol, an antifungal antibiotic, has been successfully accomplished. This synthesis process allowed for the determination of this compound's absolute stereochemistry. A more practical second-generation synthesis route was also established, involving racemization-free deprotection and the introduction of a methyl ether by DMD oxidation (Hayashi et al., 2005).

Absolute Configuration Determination

This compound's absolute configuration has been a subject of study. Initially isolated from Aspergillus fumigatus, this compound is an antifungal antibiotic with an epoxy functionality. The absolute configuration of this compound, particularly the stereochemistry of its epoxy moiety, was determined through spectroscopic comparison and the modified Mosher's MTPA method (Igarashi et al., 2004).

Directed Biosynthesis and Anti-Angiogenic Activity

This compound's biosynthesis has been directed to produce novel fluorinated analogs, showing significant potential in antimicrobial and antitumor activities. Notably, fluorinated this compound analogs exhibited potent anti-angiogenic activity, highlighting its therapeutic potential beyond its antifungal properties (Igarashi et al., 2004).

Role in Immunomodulation

This compound has been found to possess immunosuppressive activity. This discovery was part of a study investigating the effects of pseurotin A and its analogues, where this compound's ability to inhibit IgE production was identified. This highlights the potential of this compound in immunomodulation and possibly in managing conditions associated with overactive immune responses (Ishikawa et al., 2009).

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

(5S,8S,9R)-8-benzoyl-2-[(2S,3R)-3-[(Z)-but-1-enyl]oxiran-2-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H23NO7/c1-4-5-11-14-16(29-14)15-12(2)17(24)21(30-15)19(26)22(28-3,23-20(21)27)18(25)13-9-7-6-8-10-13/h5-11,14,16,19,26H,4H2,1-3H3,(H,23,27)/b11-5-/t14-,16+,19-,21-,22-/m1/s1

InChI Key

UCUHTBUWKCQZNJ-WZNGDJORSA-N

Isomeric SMILES

CC/C=C\[C@@H]1[C@H](O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

Canonical SMILES

CCC=CC1C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

Synonyms

synerazol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Synerazol
Reactant of Route 2
Synerazol
Reactant of Route 3
Synerazol
Reactant of Route 4
Synerazol
Reactant of Route 5
Synerazol
Reactant of Route 6
Synerazol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.